molecular formula C11H12N4OS B4412980 {[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl cyanide

{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl cyanide

Cat. No.: B4412980
M. Wt: 248.31 g/mol
InChI Key: QAVDGVURMQAGDJ-UHFFFAOYSA-N
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Description

{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl cyanide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring fused with a furan ring and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl cyanide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where the triazole intermediate reacts with a furan derivative in the presence of a Lewis acid catalyst.

    Thioacetonitrile Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are scaled up to ensure high yield and purity, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile or thio groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various alkylated or thiolated derivatives

Scientific Research Applications

{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl cyanide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for drug development.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of {[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl cyanide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as cytochrome P450, inhibiting their activity and affecting metabolic pathways.

    Pathways Involved: It can interfere with cellular signaling pathways, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • {[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
  • {[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}propionitrile

Uniqueness

{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl cyanide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-[[4-ethyl-5-(2-methylfuran-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-3-15-10(9-4-6-16-8(9)2)13-14-11(15)17-7-5-12/h4,6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVDGVURMQAGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC#N)C2=C(OC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl cyanide
Reactant of Route 2
Reactant of Route 2
{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl cyanide
Reactant of Route 3
{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl cyanide
Reactant of Route 4
{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl cyanide
Reactant of Route 5
{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl cyanide
Reactant of Route 6
{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl cyanide

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